2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide
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Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide is a complex organic compound that features a combination of isoindolinone, thiophene, and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an amine.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction.
Final Acylation Step: The final step involves the acylation of the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoindolinone core can be reduced to form isoindoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Isoindoline derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxoisoindolin-2-yl)acetamide: Lacks the thiophene and cyclohexyl groups.
N-((1-(thiophen-2-yl)cyclohexyl)methyl)acetamide: Lacks the isoindolinone core.
2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide: Lacks the thiophene and cyclohexyl groups.
Uniqueness
The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(1-thiophen-2-ylcyclohexyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-18(13-23-19(25)15-7-2-3-8-16(15)20(23)26)22-14-21(10-4-1-5-11-21)17-9-6-12-27-17/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPOTXWENOMBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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